Fmoc-D-|A-Homoselenomethionine
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Overview
Description
Fmoc-D-|A-Homoselenomethionine is a synthetic amino acid derivative that incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a selenium atom in place of sulfur in the methionine side chain. This compound is used in peptide synthesis and has unique properties due to the presence of selenium, which can influence the reactivity and stability of the peptide.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-|A-Homoselenomethionine typically involves the following steps:
Protection of the Amino Group: The amino group of the homoselenomethionine is protected using the Fmoc group.
Incorporation of Selenium: The selenium atom is introduced by replacing the sulfur atom in methionine with selenium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are used for purification.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions where the selenium atom is oxidized to form selenoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: β-mercaptoethanol or dithiothreitol.
Deprotection: Piperidine in N,N-dimethylformamide (DMF).
Major Products:
Oxidation: Selenoxide derivatives.
Deprotection: Free amino group ready for further peptide coupling.
Chemistry:
Biology and Medicine:
Protein Engineering: The incorporation of selenium can help in the study of redox biology and the role of selenium in biological systems.
Drug Development: Selenium-containing peptides can be explored for their potential therapeutic properties, including antioxidant and anticancer activities.
Industry:
Biotechnology: Used in the development of novel biomaterials and biocatalysts that leverage the unique properties of selenium.
Mechanism of Action
The mechanism by which Fmoc-D-|A-Homoselenomethionine exerts its effects is primarily through its incorporation into peptides and proteins. The selenium atom can participate in redox reactions, influencing the stability and reactivity of the peptide. This can affect molecular targets and pathways involved in oxidative stress and cellular signaling .
Comparison with Similar Compounds
Fmoc-Selenomethionine: Similar in structure but with a different stereochemistry.
Fmoc-Methionine: Contains sulfur instead of selenium.
Fmoc-Selenocysteine: Contains selenium but with a different side chain structure.
Uniqueness: Fmoc-D-|A-Homoselenomethionine is unique due to the presence of selenium in the homomethionine side chain, which imparts distinct redox properties and potential biological activities not found in its sulfur-containing analogs .
Properties
Molecular Formula |
C21H23NO4Se |
---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylselanylpentanoic acid |
InChI |
InChI=1S/C21H23NO4Se/c1-27-11-10-14(12-20(23)24)22-21(25)26-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19H,10-13H2,1H3,(H,22,25)(H,23,24)/t14-/m0/s1 |
InChI Key |
UURRJGRFQWUBPG-AWEZNQCLSA-N |
Isomeric SMILES |
C[Se]CC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
C[Se]CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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